molecular formula C15H14O4 B589005 Methyl 3-(benzyloxy)-4-hydroxybenzoate CAS No. 1037072-57-3

Methyl 3-(benzyloxy)-4-hydroxybenzoate

Cat. No. B589005
CAS RN: 1037072-57-3
M. Wt: 258.273
InChI Key: OGCHXLZPWLRMNN-UHFFFAOYSA-N
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Description

“Methyl 3-(benzyloxy)-4-hydroxybenzoate” is a chemical compound with the molecular formula C15H14O3 . It is related to other compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” and "Methyl 3,4,5-tris(benzyloxy)benzoate" .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-(benzyloxy)-4-hydroxybenzoate” were not found, related compounds have been synthesized through various methods. For instance, a target compound was successfully synthesized via a one-pot oxidizing process by sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA) .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(benzyloxy)-4-hydroxybenzoate” involves a benzene ring activated towards free radical attack . The compound “Methyl 3-{[(benzyloxy)carbonyl]amino}-3-deoxyhexopyranoside” has a similar structure . In the title compound, the aromatic rings are almost normal to one another, making a dihedral angle of 85.81 (10)° .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

“Methyl 3-(benzyloxy)-4-hydroxybenzoate” has a molecular weight of 242.27 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antitubercular Agent Synthesis

This compound has been utilized in the synthesis of chromane derivatives, which are studied for their potential as inhibitors of the salicylate synthase from Mycobacterium tuberculosis. The molecular structure of these derivatives is elucidated through various analytical techniques, contributing to the development of new antitubercular agents .

Cyclodepsipeptide Fragment Synthesis

It serves as a precursor in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide called onchidin. This compound exhibits moderate cytotoxic activity and is synthesized through a series of stereoselective reactions .

Platinum (II) Complex Synthesis

Methyl 3-(benzyloxy)-4-hydroxybenzoate is used in the synthesis of a new platinum (II) complex. This complex is synthesized using a standard procedure with the compound as the leaving group ligand, contributing to the field of coordination chemistry .

Gefitinib Synthesis

The compound is a starting material in the novel synthesis of gefitinib, an anticancer drug. The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination, showcasing its role in pharmaceutical manufacturing .

Biosynthesis of Value-Added Compounds

As a derivative of 4-hydroxybenzoic acid, it is related to the biosynthesis of various industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have applications in food, cosmetics, pharmacy, and fungicides .

Organic Co-crystal Formation

The compound is involved in the formation of organic co-crystals, such as the co-crystal with vanillin nicotinamide. These co-crystals have potential applications in material science and crystal engineering .

Safety and Hazards

While specific safety data for “Methyl 3-(benzyloxy)-4-hydroxybenzoate” is not available, related compounds require the use of personal protective equipment, avoidance of dust formation, and avoidance of breathing vapors, mist, or gas .

Future Directions

While specific future directions for “Methyl 3-(benzyloxy)-4-hydroxybenzoate” are not available, related compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” are being used in research and development .

properties

IUPAC Name

methyl 4-hydroxy-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHXLZPWLRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-4-hydroxybenzoate

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